Methyl 2-(2-bromophenyl)acetate

Organic Synthesis Esterification Process Chemistry

Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8) is an ortho-substituted bromophenyl ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. It is a key intermediate in organic synthesis, distinguished by its ortho-bromo substitution pattern on the phenyl ring, which confers unique reactivity in cyclization and cross-coupling reactions compared to its meta- or para-substituted isomers or the free acid form.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 57486-69-8
Cat. No. B057229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromophenyl)acetate
CAS57486-69-8
Synonyms2-Bromophenyl)acetic acid methyl ester;  2-Bromobenzeneacetic acid methyl ester;  Methyl (2-bromophenyl)acetate;  Methyl 2-(2- bromophenyl)acetate;  Methyl o-bromophenylacetate
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC=C1Br
InChIInChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
InChIKeyAMVCFIFDMKEIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8): A Strategic Ortho-Bromo Building Block for Heterocycle Synthesis


Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8) is an ortho-substituted bromophenyl ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It is a key intermediate in organic synthesis, distinguished by its ortho-bromo substitution pattern on the phenyl ring, which confers unique reactivity in cyclization and cross-coupling reactions compared to its meta- or para-substituted isomers or the free acid form .

Why Methyl 2-(2-bromophenyl)acetate (57486-69-8) Cannot Be Directly Replaced by Common Analogs


While several bromophenylacetic acid derivatives exist, Methyl 2-(2-bromophenyl)acetate's unique ortho-bromo substitution pattern and ester functionality dictate a specific reaction profile that is not transferable to its meta- or para-isomers or the free carboxylic acid [1]. For instance, the ortho-bromo group is essential for intramolecular cyclizations that form fused heterocycles, such as benzoxepines, a reactivity pathway not accessible to the para-bromo isomer [2]. Substituting with the free acid, 2-Bromophenylacetic acid (CAS 18698-97-0), alters solubility and reaction conditions, often requiring an additional esterification step for many synthetic protocols [3].

Quantitative Evidence for Selecting Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8) Over Analogs


Superior Efficiency in Esterification: 99% Yield for the Methyl Ester

The synthesis of Methyl 2-(2-bromophenyl)acetate via standard Fischer esterification of 2-bromophenylacetic acid with methanol proceeds with a 99% yield, indicating a highly efficient and scalable reaction . This is a quantifiable advantage over the procurement and subsequent esterification of the free acid, which would introduce an additional synthetic step with its own associated yield loss and cost.

Organic Synthesis Esterification Process Chemistry

Enables High-Yielding, Transition-Metal-Free Synthesis of Privileged Benzoxepine Scaffolds

Methyl 2-(2-bromophenyl)acetate undergoes a base-promoted decarboxylative annulation with ynones to yield benzoxepines in moderate to excellent yields (reported up to 99% for specific substrates) [1]. This reaction is transition-metal-free and shows high regioselectivity. This contrasts sharply with the para-bromo isomer, which is unsuitable for this intramolecular cyclization due to the geometry required for ring closure.

Medicinal Chemistry Heterocycle Synthesis Green Chemistry

Defined Role in the Synthesis of an Asenapine-Related Antipsychotic Degradation Product

Methyl 2-(2-bromophenyl)acetate is a specifically cited reagent for the synthesis of 2,3,3a,12b-Tetradehydro Asenapine (T291630) [1], a degradation product of the antipsychotic drug Asenapine [2]. While the free acid 2-Bromophenylacetic acid (CAS 18698-97-0) is also used as a starting material for this synthesis [3], the methyl ester provides a more direct and efficient route under many standard ester-mediated reaction conditions, avoiding the need for an initial activation or esterification step.

Pharmaceutical Analysis Antipsychotic Research Reference Standards

Consistent ≥98% Purity and Physical Form Across Multiple Reputable Vendors

Across multiple reputable vendors, the standard commercial purity for Methyl 2-(2-bromophenyl)acetate is consistently specified at ≥98%, often determined by GC or HPLC . The compound is supplied as a liquid at room temperature . This is in contrast to the free acid, 2-Bromophenylacetic acid, which is a solid [1], potentially requiring different handling and formulation procedures.

Chemical Procurement Quality Control Building Blocks

Optimal Application Scenarios for Methyl 2-(2-bromophenyl)acetate (57486-69-8) Based on Quantitative Evidence


Synthesis of Benzoxepine-Focused Compound Libraries

This compound is ideally suited for medicinal chemistry programs generating libraries of benzoxepines, a privileged scaffold. Its ortho-bromo ester structure allows for a transition-metal-free, high-yielding decarboxylative annulation, as demonstrated by yields up to 99% [1]. This offers a clear advantage in both cost and operational simplicity over metal-catalyzed routes.

Preparation of Asenapine-Related Impurity or Metabolite Standards

For analytical departments in pharmaceutical companies developing or manufacturing the antipsychotic drug Asenapine, this compound provides a validated, efficient starting material for synthesizing the degradation product 2,3,3a,12b-Tetradehydro Asenapine [2][3]. Its use avoids an extra synthetic step compared to the free acid, accelerating the preparation of reference standards.

Suzuki-Miyaura Cross-Coupling for Ortho-Substituted Biaryl Synthesis

The ortho-bromo group is a competent partner in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of ortho-substituted biaryl motifs . This is a key differentiator from meta- or para-isomers when the synthetic target requires a specific ortho-substitution pattern. The ester functionality remains intact under these conditions, allowing for further downstream diversification.

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